molecular formula C20H19FN2O4S2 B11261195 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B11261195
M. Wt: 434.5 g/mol
InChI Key: NSLIIMMEQMANSE-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylthiazole ring, and a dihydrobenzo dioxine sulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific caspases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides, such as:

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

What sets N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its stability and reactivity.

Properties

Molecular Formula

C20H19FN2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C20H19FN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3

InChI Key

NSLIIMMEQMANSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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